molecular formula C17H11Cl2NO B2449448 3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-1H-pyrrole CAS No. 170939-22-7

3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-1H-pyrrole

Cat. No.: B2449448
CAS No.: 170939-22-7
M. Wt: 316.18
InChI Key: WIPNOMXCJQALQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-1H-pyrrole is a chemical compound that belongs to the class of aromatic ketones It features a pyrrole ring substituted with two 4-chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-1H-pyrrole typically involves the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as p-toluenesulfonic acid, and a solvent like toluene. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-1H-pyrrole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-1H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and ketone group enable it to form specific interactions, including hydrogen bonding and π-π stacking, with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(4-hydroxyphenyl)methanone: Similar structure but with a hydroxyl group instead of a pyrrole ring.

    (4-Chlorophenyl)(4-methoxyphenyl)methanone: Contains a methoxy group on the phenyl ring.

    (4-Chlorophenyl)(4-nitrophenyl)methanone: Features a nitro group on the phenyl ring.

Uniqueness

3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-1H-pyrrole is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties. The combination of two 4-chlorophenyl groups with the pyrrole ring enhances its potential for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(4-chlorophenyl)-1H-pyrrol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO/c18-13-5-1-11(2-6-13)15-9-20-10-16(15)17(21)12-3-7-14(19)8-4-12/h1-10,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPNOMXCJQALQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.